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Compound of Interest

Compound Name: HO-Conh-C3-peg3-NH2

Cat. No.: B15543733 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional proteolysis-

targeting chimera (PROTAC) linker, HO-CONH-C3-PEG3-NH2. This document details its

chemical identity, suppliers, role in targeted protein degradation, and provides representative

experimental protocols and data interpretation.

Chemical Identity and Suppliers
HO-CONH-C3-PEG3-NH2 is a heterobifunctional linker containing a hydroxyl (-OH) group and

a primary amine (-NH2) group, connected by a flexible polyethylene glycol (PEG) and propyl

chain. This architecture allows for the sequential conjugation of two different ligands, a crucial

step in the synthesis of PROTACs.

Identifier Information

Chemical Name
1-(2-hydroxyacetamido)-15-amino-4,7,10-trioxa-

13-azapentadecane

CAS Number 2136574-39-3[1][2][3]

Molecular Formula C12H27N3O5

Molecular Weight 293.36 g/mol
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Table 1: Chemical Identifiers for HO-CONH-C3-PEG3-NH2

Commercial Suppliers
This linker is available from various chemical suppliers specializing in reagents for drug

discovery and chemical biology.

Supplier Product Name Catalog Number

MedchemExpress HO-CONH-C3-PEG3-NH2 HY-163821[4]

Biorbyt HO-CONH-C3-PEG3-NH2 orb1458393[5]

Table 2: Commercial Suppliers of HO-CONH-C3-PEG3-NH2

Role in Targeted Protein Degradation and PROTAC
Technology
HO-CONH-C3-PEG3-NH2 serves as a critical component in the construction of PROTACs.

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal

system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest

(POIs).[2]

A PROTAC molecule consists of three key components:

A ligand that binds to the target protein (the "warhead").

A ligand that recruits an E3 ubiquitin ligase (the "E3 ligase binder").

A chemical linker that connects the two ligands.

The linker's length, flexibility, and chemical properties are crucial for the proper formation and

stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the

ubiquitination and subsequent degradation of the POI. PEG-based linkers, such as HO-CONH-
C3-PEG3-NH2, are widely used due to their ability to improve the solubility and

pharmacokinetic properties of the resulting PROTAC.
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Application in the Synthesis of Degrader 22-SLF
HO-CONH-C3-PEG3-NH2 has been utilized as a linker in the synthesis of a PROTAC degrader

known as 22-SLF.[1][4] This degrader was identified in a CRISPR activation screen to induce

the degradation of the protein FKBP12 by recruiting the E3 ligase F-box protein 22 (FBXO22).

[1][6][7] This study highlights the utility of this linker in the development of novel PROTACs that

can engage E3 ligases beyond the more commonly used ones like VHL and Cereblon.

The general workflow for utilizing a bifunctional linker like HO-CONH-C3-PEG3-NH2 in

PROTAC synthesis is depicted below.
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Caption: General workflow for PROTAC synthesis using a bifunctional linker.

Experimental Protocols
The following are representative protocols for the synthesis and characterization of a PROTAC

using HO-CONH-C3-PEG3-NH2. These protocols are based on standard synthetic

methodologies and should be adapted and optimized for specific ligands.
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Representative Synthesis of a PROTAC using HO-CONH-
C3-PEG3-NH2
This protocol describes a two-step synthesis where a carboxylic acid-functionalized POI ligand

is first coupled to the amine group of the linker, followed by activation of the hydroxyl group and

coupling to an amine-functionalized E3 ligase ligand.

Step 1: Coupling of POI Ligand to the Linker

Dissolve the POI ligand containing a carboxylic acid (1.0 eq.) in a suitable anhydrous solvent

(e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

Add a peptide coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g.,

DIPEA, 2.0 eq.).

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

Add a solution of HO-CONH-C3-PEG3-NH2 (1.0 eq.) in the same solvent.

Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 2-

12 hours.

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl

acetate) and wash sequentially with saturated aqueous NaHCO3, water, and brine. Dry the

organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Purify the resulting intermediate (POI-Linker-OH) by flash column chromatography.

Step 2: Coupling of E3 Ligase Ligand to the Intermediate

Activate the terminal hydroxyl group of the POI-Linker-OH intermediate. A common method

is to convert it to a better leaving group, such as a mesylate or tosylate.

Dissolve the intermediate (1.0 eq.) in anhydrous DCM under an inert atmosphere and cool

to 0 °C.

Add triethylamine (1.5 eq.) followed by methanesulfonyl chloride (1.2 eq.).
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Stir at 0 °C for 1-2 hours, monitoring by TLC or LC-MS.

Couple the activated intermediate with the E3 ligase ligand containing a nucleophilic group

(e.g., an amine or thiol).

To the reaction mixture containing the activated intermediate, add the E3 ligase ligand (1.1

eq.) and an additional equivalent of a non-nucleophilic base (e.g., DIPEA).

Allow the reaction to warm to room temperature and stir until completion (typically 4-24

hours).

Work-up: Dilute with DCM and wash with water and brine. Dry the organic layer over

anhydrous Na2SO4, filter, and concentrate.

Purify the final PROTAC product by preparative HPLC to obtain a highly pure sample.
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Caption: Representative synthetic pathway for a PROTAC using HO-CONH-C3-PEG3-NH2.

Characterization of the Linker and Final PROTAC
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of HO-CONH-C3-PEG3-NH2 is expected to show

characteristic peaks for the ethylene glycol units (typically a multiplet around 3.6 ppm), the

propyl chain, and the methylene groups adjacent to the amide and amine functionalities.
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Upon conjugation to the POI and E3 ligands, the appearance of new aromatic and aliphatic

signals corresponding to these ligands, along with shifts in the linker protons, will confirm the

successful synthesis of the final PROTAC.

¹³C NMR: The carbon NMR will show corresponding signals for the different carbon

environments in the linker and the conjugated ligands.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS):

HPLC: HPLC is used to assess the purity of the linker, intermediates, and the final PROTAC.

A single sharp peak in the chromatogram indicates a high degree of purity.

LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for monitoring the

progress of the reaction and confirming the identity of the products. The observed mass-to-

charge ratio (m/z) should correspond to the calculated molecular weight of the expected

compounds.

Signaling Pathway in PROTAC-Mediated
Degradation
The ultimate function of a PROTAC synthesized with this linker is to induce the degradation of

a target protein. This is achieved by hijacking the ubiquitin-proteasome pathway.
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Caption: Mechanism of PROTAC-mediated protein degradation.
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The process involves the PROTAC molecule simultaneously binding to the POI and an E3

ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer

ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by

the proteasome, and the PROTAC molecule can then act catalytically to degrade another POI

molecule.

This technical guide provides a foundational understanding of the PROTAC linker HO-CONH-
C3-PEG3-NH2 for researchers in the field of targeted protein degradation. The provided

information on its properties, suppliers, and representative experimental protocols is intended

to facilitate its application in the design and synthesis of novel PROTACs for therapeutic and

research purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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